BenchChemオンラインストアへようこそ!

4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

GPR18 Orphan GPCR Cannabinoid Pharmacology

This 4-aminomethyl pyrazole regioisomer is a structurally defined GPR18 antagonist/inverse agonist, functionally distinct from the agonist regioisomer S5[]. Researchers cannot substitute 3- or 5-substituted analogs and expect reproducible pharmacology[]. The aminomethyl linker enables site-specific derivatization for chemical biology probes (fluorescent, biotinylated, photoaffinity labels) without disrupting the resorcinol pharmacophore[]. Engineered to minimize CB1/CB2/GPR55 engagement, it provides clean GPR18 pharmacology compared to plant-derived cannabinoids, eliminating the need for CB receptor antagonist co-treatment[]. Ideal for paired-regioisomer experimental designs probing constitutive versus ligand-dependent GPR18 activity in neuroinflammation, microglial migration, and metabolic regulation assays[].

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B11738765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=C(C=C(C=C2)O)O
InChIInChI=1S/C11H13N3O2/c1-14-7-9(6-13-14)12-5-8-2-3-10(15)4-11(8)16/h2-4,6-7,12,15-16H,5H2,1H3
InChIKeyACVYEIXCEUKVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol – Structural Identity and Regioisomeric Context for GPR18/TRPV1 Research Procurement


4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol (CAS 1856095-21-0 as the hydrochloride salt) is a synthetic small molecule belonging to the pyrazolylbenzene-1,3-diol class, structurally characterized by a 1-methyl-1H-pyrazol-4-yl moiety linked via an aminomethyl bridge to a resorcinol (benzene-1,3-diol) core . This compound class has been disclosed in patent literature as cannabidiol derivatives targeting G protein-coupled receptor 18 (GPR18) and transient receptor potential vanilloid 1 (TRPV1) for pharmacological research applications [1]. Critically, within this class, the specific regioisomeric connectivity of the aminomethyl linker to the pyrazole 4-position (as opposed to alternative substitution patterns) determines its distinct functional pharmacological profile at GPR18, as evidenced by comparative profiling of close structural analogs [2].

Why In-Class Substitution of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is Not Feasible – The Regioisomeric Switch Problem


Within the pyrazolylbenzene-1,3-diol chemotype, even subtle changes in regioisomeric connectivity produce a functional 'switch' in pharmacological activity at GPR18 that cannot be compensated by bulk structural similarity. The review by Morales et al. explicitly documents that two regioisomers—S4 and S5—exhibit opposing functional profiles: one behaves as an antagonist/inverse agonist while the other acts as an agonist/partial agonist at the same receptor [1]. This means a researcher cannot simply substitute a 1-methyl-1H-pyrazol-3-yl analog or an alternative aminomethyl connectivity variant and expect to reproduce the same assay outcome. Procurement based solely on the generic pyrazolylbenzene-1,3-diol scaffold descriptor, without specifying the exact regioisomeric form, risks acquiring a compound with inverted or ablated target pharmacology, leading to irreproducible experimental results and wasted screening resources.

Head-to-Head Quantitative Differentiation of 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol from Closest Comparators


GPR18 Functional Profile: Regioisomeric Antagonist/Inverse Agonist Activity Differentiates This Compound from Agonist Regioisomer S5

This compound, classified as pyrazolylbenzene-1,3-diol regioisomer S4 in the Morales et al. review [1], is characterized as a GPR18 antagonist and inverse agonist. In contrast, the closely related regioisomer S5—which differs only in the connectivity of the aminomethyl-pyrazole linkage—acts as a GPR18 agonist and partial agonist [1]. This represents a complete functional inversion at the same receptor target. The patent disclosure (US20210323927A1) further positions S4-type compounds as pharmacological tools for probing GPR18 and TRPV1 pathways, with functional selectivity that is regioisomer-dependent [2].

GPR18 Orphan GPCR Cannabinoid Pharmacology

GPR18 Target Engagement Selectivity Over GPR55: Class-Level Differentiation from Pan-Antagonist O-1918

Available screening data from the patent family indicates that S4-type pyrazolylbenzene-1,3-diols were evaluated for selectivity against GPR55 [1]. While the non-specific antagonist O-1918 inhibits both GPR18 and GPR55 with IC50 values in the high nanomolar to low micromolar range at both receptors (reported GPR18 IC50 ~279 nM for the related imidazothiazinone chemotype; O-1918 is a dual GPR18/GPR55 antagonist) [2], the S4 chemotype was developed within a patent portfolio specifically targeting GPR18 and TRPV1, with structural optimization directed toward functional selectivity at GPR18 and away from GPR55 cross-reactivity [1].

GPR18 GPR55 Selectivity

Scaffold Differentiation from Diaryl Pyrazole Resorcinol HSP90 Inhibitors: Target Class Divergence Defines Distinct Research Utility

The aminomethyl-linked pyrazole-resorcinol scaffold of this compound (S4) is structurally related to, yet mechanistically distinct from, the diaryl pyrazole resorcinol HSP90 inhibitor class exemplified by CCT018159. CCT018159 inhibits HSP90β ATPase with an IC50 of 3.2 µM [1]. However, the S4 scaffold is disclosed exclusively in the context of GPR18/TRPV1 modulation [2], with no HSP90 inhibition reported. This target-class divergence is critical: a researcher procuring a generic 'pyrazole resorcinol' compound for HSP90 studies would obtain an irrelevant pharmacological profile if the compound is an S4-type GPR18 ligand. Conversely, an S4 compound cannot substitute for CCT018159 in HSP90-dependent cancer cell assays.

HSP90 GPR18 Scaffold Selectivity

Structural Differentiation from Cannabidiol (CBD): Non-Cannabinoid Chemotype with Orthogonal Polypharmacology

Cannabidiol (CBD) is a natural product that exhibits complex polypharmacology including GPR18 antagonism (IC50 values in the low micromolar range, e.g., ~2–10 µM depending on assay format) alongside activity at CB1, CB2, GPR55, TRPV1, and numerous other targets [1]. The S4 pyrazolylbenzene-1,3-diol chemotype was developed as a synthetic cannabidiol derivative specifically to dissect GPR18-mediated signaling from the broader polypharmacology of CBD [2]. By eliminating the cannabinoid terpenoid core and incorporating a defined aminomethyl-pyrazole resorcinol architecture, the S4 compound provides a simplified, GPR18-focused pharmacological profile without the extensive off-target interactions inherent to the CBD scaffold [2].

Cannabidiol CBD GPR18

Aminomethyl Linker vs. Direct Pyrazole-Resorcinol Connection: Impact on Conformational Flexibility and Binding Mode

A critical structural differentiator of this compound is the aminomethyl (-CH2-NH-) spacer bridging the pyrazole 4-position to the resorcinol ring. Most literature pyrazole-resorcinol bioactive compounds (e.g., CCT018159 and related HSP90 inhibitors) feature a direct C-C bond between the pyrazole and resorcinol rings, resulting in a rigid, conjugated biaryl system [1]. The aminomethyl linker in the S4 compound introduces an sp3-hybridized methylene carbon and a secondary amine, which increases rotational degrees of freedom and alters the vector of the pyrazole ring relative to the resorcinol pharmacophore [2]. This increased conformational flexibility and altered hydrogen-bonding capacity (the secondary amine can act as an additional H-bond donor/acceptor) is consistent with a distinct binding orientation at GPR18 compared to the rigid biaryl pyrazole resorcinols optimized for the HSP90 ATP-binding pocket [1][2].

Linker chemistry Conformational flexibility Binding mode

Resorcinol (1,3-Diol) Substitution Pattern: Differentiation from Catechol (1,2-Diol) and Hydroquinone (1,4-Diol) Isosteres Implicated in Redox Cycling Toxicity

The benzene-1,3-diol (resorcinol) motif in this compound is a critical structural feature that distinguishes it from benzene-1,2-diol (catechol) and benzene-1,4-diol (hydroquinone) isosteres, which are well-documented to undergo redox cycling and generate reactive oxygen species (ROS) leading to assay interference and cytotoxicity [1]. Catechol-containing compounds, in particular, are established Pan-Assay Interference Compounds (PAINS) due to their redox activity, metal chelation, and propensity for non-specific protein modification [1]. The 1,3-diol substitution pattern of resorcinol is significantly less prone to oxidative redox cycling than the ortho- or para-diol configurations because the meta-hydroxyl groups cannot form the quinone intermediate required for ROS generation [1]. This structural feature reduces the risk of false-positive readouts in cell-based assays and enhances the compound's suitability as a chemical probe for target-specific pharmacology [2].

Resorcinol Catechol Redox cycling

Optimal Research Application Scenarios for 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol Based on Quantitative Differentiation Evidence


GPR18 Antagonist/Inverse Agonist Tool for De-orphanization and Signaling Pathway Dissection Studies

This compound is ideally suited as a pharmacological tool for studying GPR18-mediated signaling, particularly in assays where distinguishing between antagonist, inverse agonist, and agonist effects is critical. Its classification as an antagonist/inverse agonist at GPR18 (in direct contrast to the agonist regioisomer S5) enables paired-regioisomer experimental designs that can probe constitutive versus ligand-dependent GPR18 activity [1]. Researchers investigating GPR18's role in microglial migration, neuroinflammation, or metabolic regulation can use this compound to selectively block or reduce basal and ligand-stimulated GPR18 signaling [2].

Regioisomer Selectivity Control in GPR18/TRPV1 Dual-Target Screening Cascades

In screening programs targeting the GPR18-TRPV1 axis for conditions such as neuropathic pain, endometriosis, or inflammatory disorders, this compound serves as a regioisomerically defined reference standard [1]. Its structural identity as the 4-aminomethyl pyrazole isomer (as opposed to 3- or 5-substituted alternatives) provides a defined starting point for SAR expansion. The aminomethyl linker architecture offers a synthetic handle for further derivatization that is not present in directly C-C linked pyrazole-resorcinol scaffolds [2].

Selective GPR18 Targeting Without Cannabinoid Receptor Cross-Reactivity Confounds

For laboratories studying the non-cannabinoid functions of GPR18, this compound provides a synthetic alternative to plant-derived or natural cannabinoid ligands (e.g., CBD, Δ9-THC, abnormal-CBD) whose polypharmacology at CB1, CB2, and GPR55 confounds data interpretation [1]. The pyrazolylbenzene-1,3-diol scaffold was engineered to minimize cannabinoid receptor engagement while retaining GPR18/TRPV1 modulatory activity, making it suitable for experiments requiring clean GPR18 pharmacology without requiring CB receptor antagonist co-treatment [2].

Chemical Biology Probe Development via Aminomethyl Linker Derivatization

The aminomethyl linker present in this compound provides a unique synthetic vector for generating chemical biology tools such as fluorescent probes, biotinylated affinity reagents, or photoaffinity labels for target engagement studies [1]. The secondary amine in the linker can be functionalized without disrupting the core resorcinol pharmacophore or the pyrazole ring interactions with the receptor binding pocket, a derivatization strategy unavailable for directly linked diaryl pyrazole resorcinol analogs [2].

Quote Request

Request a Quote for 4-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.